molecular formula C14H19ClN2O3 B2536903 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride CAS No. 1353985-90-6

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride

Cat. No.: B2536903
CAS No.: 1353985-90-6
M. Wt: 298.77
InChI Key: DQNIBNFXJWHAMU-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride is a chemical compound of significant interest in neuroscience research, particularly in the study of dopamine receptor pharmacology. While specific binding data for this 3-methylpiperazin-1-yl analog is not fully detailed in public sources, its structural core is recognized for high-affinity interactions with dopamine receptors . Research on closely related compounds within the same chemical family has demonstrated potent and selective antagonism of the dopamine D4 receptor subtype, with selectivity ratios over D2 and D3 receptors exceeding several hundredfold . The dopamine D4 receptor is predominantly located in extrastriatal brain regions such as the cortex, hippocampus, and thalamus, which are areas critically involved in the regulation of emotion, cognition, and attention . The atypical antipsychotic clozapine shows a high affinity for D4 receptors, suggesting this subtype may be an important target for understanding the pathophysiology of neuropsychiatric disorders and for developing novel therapeutic agents . Consequently, this methanone hydrochloride derivative serves as a critical research tool for scientists investigating the distinct physiological roles of dopamine receptor subtypes, the mechanisms underlying conditions like schizophrenia, and for the development of new molecular probes for positron emission tomography (PET) imaging .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(3-methylpiperazin-1-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c1-10-9-16(6-5-15-10)14(17)11-3-2-4-12-13(11)19-8-7-18-12;/h2-4,10,15H,5-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNIBNFXJWHAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=C3C(=CC=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H17ClN2O3
  • CAS Number : 1353985-90-6

The compound is believed to interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. Its structure suggests potential activity as a kinase inhibitor or receptor modulator.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from notable research:

Cell Line IC50 (µM) Effect Observed
HeLa150Significant apoptosis observed
U87120Moderate cytotoxicity
EUFA30300Minimal effect on normal cells

These results indicate that this compound exhibits selective toxicity towards cancerous cells while sparing normal cells at higher concentrations .

Mechanistic Insights

The compound's mechanism appears to involve the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins . Additionally, it may inhibit specific signaling pathways that are crucial for tumor growth and survival.

Study 1: In Vivo Efficacy

In a recent animal model study, the compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. The results demonstrated a significant reduction in tumor size compared to control groups treated with a placebo. The study highlighted the potential of this compound as a therapeutic agent in oncology .

Study 2: Pharmacokinetics

Another study focused on the pharmacokinetic profile of this compound. It was found that the compound has a favorable absorption rate with moderate bioavailability. Metabolism studies indicated that it is primarily processed by liver enzymes, suggesting potential interactions with other drugs metabolized by similar pathways .

Scientific Research Applications

Antipsychotic Properties

One of the primary applications of this compound is its potential use as an antipsychotic agent. Research indicates that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit activity at dopamine receptors, particularly the D4 receptor, which is implicated in various psychiatric disorders including schizophrenia.

  • Case Study : A study by Kugler et al. demonstrated that compounds related to this structure show high selectivity for the D4 receptor over D2 and D3 receptors, suggesting their potential efficacy in treating negative symptoms of schizophrenia without the side effects common to other antipsychotics .

Radioligand Development

The compound has been explored as a precursor for radioligands used in positron emission tomography (PET) imaging. The ability to label this compound with fluorine-18 allows for visualization of dopamine receptor activity in vivo.

  • Research Findings : A notable study synthesized a fluorinated derivative of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride, achieving a radiochemical yield of 15% with high purity. This derivative was used to track D4 receptor activity in animal models, providing insights into neuropharmacological mechanisms .

Potential in Cancer Research

Recent investigations have also indicated that compounds based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold may possess anticancer properties. These compounds can interfere with cell signaling pathways that promote tumor growth.

  • Case Study : In vitro studies have shown that certain derivatives inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests their potential as chemotherapeutic agents .

Table of Applications and Findings

Application AreaDescriptionKey Findings
Antipsychotic PropertiesTargeting D4 receptors for schizophrenia treatmentHigh selectivity for D4 over D2/D3; potential for reduced side effects
Radioligand DevelopmentUsed in PET imaging to visualize receptor activitySuccessful synthesis of fluorinated derivatives for tracking D4 receptors
Cancer ResearchPotential anticancer properties through apoptosis inductionInhibition of cancer cell proliferation observed in vitro studies

Chemical Reactions Analysis

Alkylation and Coupling

Reaction TypeReagents/ConditionsOutcome
AlkylationNa₂CO₃, DMF, heat (80°C)Formation of methanone linkage
Piperazine couplingMethanesulfonic anhydride, Et₃N, MeCNAttachment of 3-methylpiperazine moiety

Hydrolysis and Substitution

The methanone group undergoes hydrolysis under acidic or basic conditions, potentially forming carboxylic acids or esters. The piperazine ring may participate in aliphatic substitution reactions , such as quaternization or alkylation, depending on the reaction environment .

Reactivity Profile

  • Electrophilic substitution : The dihydrobenzo[b] dioxin moiety may undergo electrophilic aromatic substitution at the 5-position due to the electron-donating nature of the oxygen atoms .

  • Piperazine-mediated reactions : The 3-methylpiperazine group can engage in nucleophilic attacks (e.g., with halides) or form complexes with Lewis acids .

Analytical Data

PropertyValueSource
Molecular weight298.76 g/molPubChem CID 66570187
SMILESCC1CN(CCN1)C(=O)C2=C3C(=CC=C2)OCCO3.ClPubChem CID 66570187
Hydrochloride salt stabilityRequires inert atmosphere storageBLD Pharm

Comparison with Structural Analogues

CompoundReaction PathwayKey Feature
(2,3-Dihydrobenzo[b] dioxin-6-yl)(piperazin-1-yl)methanoneSimilar alkylation but at position 6Positional isomerism affects reactivity
(2,3-Dihydrobenzo[b] dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanonePiperidine coupling instead of piperazineAltered pharmacokinetics due to ring size

Mechanistic Insights

The synthesis relies on stepwise functionalization of the dihydrobenzo[b] dioxin core, followed by coupling with piperazine derivatives. Reactions are optimized for regioselectivity and yield, with purification via column chromatography .

This compound’s reactivity is influenced by its heterocyclic substituents , making it a versatile scaffold for medicinal chemistry applications. Further studies could explore its stability under physiological conditions and potential bioisosteric modifications.

Note : All data sourced from patents, peer-reviewed journals, and reputable chemical databases, excluding excluded platforms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility & Stability
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride C₁₃H₁₇ClN₂O₃ 284.74 Unsubstituted piperazine ring Hydrochloride salt enhances solubility; prone to oxidation at piperazine nitrogen.
Target Compound: (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride C₁₄H₁₉ClN₂O₃ ~298.8 3-methylpiperazine substitution Improved metabolic stability due to methyl group blocking oxidation.
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone C₁₉H₂₃N₂O₅S 415.5 Thiopyran sulfone substituent Increased polarity due to sulfone group; potential for enhanced tissue penetration.
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone C₁₈H₁₉N₃O₄ 341.4 Pyrazine-oxy-piperidine group Heterocyclic pyrazine may enhance receptor binding via hydrogen bonding.

Key Observations :

  • Methyl Substitution : The target compound’s 3-methyl group reduces metabolic degradation compared to the unsubstituted piperazine analog .
  • Heterocyclic Modifications : Pyrazine (in ) and thiopyran sulfone (in ) substituents introduce distinct electronic and steric effects, influencing solubility and target interactions.

Pharmacological Activity and Selectivity

  • Piperazine Derivatives : Unsubstituted piperazine analogs (e.g., ) are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier. The 3-methyl group in the target compound may fine-tune receptor affinity.
  • Ferroptosis Induction : Piperazine-containing compounds have been implicated in ferroptosis pathways, a form of regulated cell death selective for cancer cells . The target compound’s stability may enhance therapeutic windows for oral cancers.

Preparation Methods

Optimization of Carboxamide Coupling

Critical to this step is the stoichiometric balance between the carboxylic acid and 3-methylpiperazine. Excess piperazine (>1.2 equivalents) risks di-alkylation, while sub-stoichiometric quantities reduce conversion rates. Source corroborates this finding, demonstrating that a 1:1.1 molar ratio of acid to amine in dichloromethane (DCM) with N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent achieves 78% isolated yield. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures removal of unreacted starting materials.

Formation of the Hydrochloride Salt

Conversion of the free base to its hydrochloride salt enhances solubility and stability. Source specifies treating the methanone free base with hydrochloric acid (2M in diethyl ether) at 0°C, followed by rotary evaporation and recrystallization from ethanol/water (9:1). The resulting hydrochloride salt exhibits a melting point of 214–216°C and >99% purity by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

Salt Characterization

Fourier-transform infrared (FTIR) spectroscopy of the hydrochloride salt reveals N–H stretching vibrations at 3300 cm⁻¹ and C=O absorption at 1660 cm⁻¹, consistent with secondary amide formation. $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6) displays characteristic signals for the benzo[d]dioxin moiety (δ 4.25–4.30 ppm, OCH₂CH₂O) and piperazine protons (δ 2.85–3.20 ppm, NCH₂CH₂N).

Alternative Synthetic Pathways

Nucleophilic Substitution Approaches

Source reports an alternative route where 2-chloro-1-(3-methylpiperazin-1-yl)ethanone reacts with 5-mercapto-1,3,4-oxadiazole derivatives under basic conditions (KOH/methanol). While this method avoids carbodiimide coupling agents, it necessitates stringent temperature control (20–25°C) to prevent thiol oxidation.

Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate amide bond formation. A trial using 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid and 3-methylpiperazine in dimethyl sulfoxide (DMSO) at 120°C for 20 minutes achieved 82% yield, reducing reaction time from 12 hours to minutes. However, scalability remains limited due to equipment constraints.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Source highlights a continuous-flow system where the methanone intermediate is synthesized in a tubular reactor at 50°C with a residence time of 30 minutes, achieving 90% conversion. Subsequent salt formation in a falling-film evaporator minimizes solvent use, aligning with green chemistry principles.

Analytical and Regulatory Compliance

Quality control protocols for pharmaceutical-grade material require stringent impurity profiling. Source identifies residual solvents (e.g., DCM) as critical impurities, quantified via gas chromatography (GC) with flame ionization detection (FID). The United States Pharmacopeia (USP) mandates <600 ppm for Class 2 solvents, achievable through vacuum drying at 60°C.

Q & A

Basic: What are the established protocols for synthesizing (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride?

Methodological Answer:
A common approach involves coupling the dihydrobenzo[1,4]dioxin moiety with a 3-methylpiperazine derivative via a carbonyl linker, followed by hydrochloric acid salt formation. For example, chalcone-like intermediates (as seen in pyrazoline syntheses) can be adapted by substituting reactants with the target aromatic and heterocyclic components . Post-synthesis, purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization ensures >95% purity. Characterization requires FT-IR (to confirm carbonyl and amine groups), 1H^1H- and 13C^{13}C-NMR for structural verification, and mass spectrometry for molecular weight confirmation .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Purity is assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase. Structural validation employs:

  • FT-IR spectroscopy : Peaks at ~1650–1680 cm1^{-1} (C=O stretch) and 2800–3000 cm1^{-1} (piperazine N-H stretches) .
  • NMR spectroscopy : Integration ratios in 1H^1H-NMR should align with expected protons (e.g., dihydrodioxin’s OCH2_2O at δ 4.2–4.5 ppm, piperazine CH3_3 at δ 1.2–1.4 ppm) .
  • Mass spectrometry : ESI-MS should show [M+H]+^+ at m/z 298.77 .

Advanced: How should experimental designs account for potential contradictions in solubility data across studies?

Methodological Answer:
Contradictions often arise from differing solvent systems, pH, or temperature. To resolve this:

Standardize conditions : Use USP buffers (pH 1.2–7.4) and controlled temperatures (25°C ± 0.5°C) for solubility assays.

Validate via multiple methods : Compare shake-flask, UV spectrophotometry, and HPLC-derived solubility values .

Statistical analysis : Apply ANOVA to identify outliers and assess reproducibility across replicates .

Advanced: What strategies are recommended for studying the compound’s stability under varying environmental conditions?

Methodological Answer:
Design accelerated stability studies using ICH Q1A guidelines:

  • Thermal stability : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Photostability : Use a xenon lamp (ICH Q1B) to simulate UV exposure, assessing changes in absorbance and impurity profiles .
  • Hydrolytic stability : Test in aqueous buffers (pH 2–10) at 60°C for 48 hours, quantifying hydrolysis products (e.g., free piperazine) .

Advanced: How can researchers design ecotoxicological studies to evaluate environmental risks?

Methodological Answer:
Adopt a tiered approach:

Laboratory assays :

  • Acute toxicity : Daphnia magna 48-hour LC50_{50} tests.
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask method .

Field simulations : Use microcosms to assess biodegradation half-life (t1/2_{1/2}) in soil/water systems under OECD 307 guidelines .

Multi-species modeling : Apply species sensitivity distributions (SSDs) to predict no-effect concentrations (PNECs) .

Advanced: What analytical techniques resolve discrepancies in receptor-binding affinity data?

Methodological Answer:
Discrepancies may stem from assay variability (e.g., radioligand vs. SPR). Mitigate by:

Cross-validation : Compare results from radioligand binding (e.g., 3H^3H-labeled assays) with surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry).

Control standardization : Use reference agonists/antagonists (e.g., clozapine for dopamine receptors) to calibrate assay sensitivity .

Data normalization : Express binding affinities (Ki_i) relative to internal controls to minimize inter-lab variability .

Basic: What are the key physicochemical properties influencing this compound’s bioavailability?

Methodological Answer:
Critical properties include:

  • Lipophilicity : Calculated logP (e.g., using ChemDraw) should align with experimental log KowK_{ow} values (target ~2–3 for CNS penetration) .
  • pKa_a : Determine via potentiometric titration to predict ionization states in physiological pH (e.g., piperazine’s basic N with pKa_a ~8.5) .
  • Solubility : Use biorelevant media (FaSSIF/FeSSIF) to simulate intestinal absorption .

Advanced: How can computational methods optimize derivative synthesis for enhanced activity?

Methodological Answer:
Employ a QSAR-driven workflow:

Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT2A_{2A}).

ADMET prediction : Apply SwissADME to prioritize derivatives with favorable pharmacokinetics.

Synthetic feasibility : Screen proposed structures using retrosynthesis tools (e.g., ASKCOS) to identify viable routes .

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